Ethyl 2-(benzotriazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

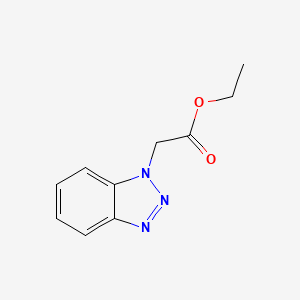

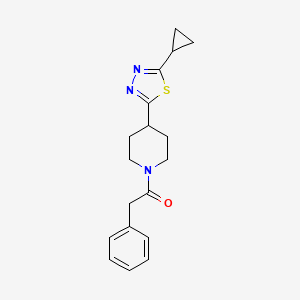

Ethyl 2-(benzotriazol-1-yl)acetate, also known as Ethyl 1H-benzotriazol-1-ylacetate, is a chemical compound with the molecular formula C10H11N3O2 . It is a derivative of benzotriazole, a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .

Synthesis Analysis

The synthesis of Ethyl 2-(benzotriazol-1-yl)acetate involves the reaction of 1H-benzotriazole with ethyl 2-chloro-acetate in ethanol . This reaction results in a compound where the non-H atoms, excluding the benzotriazol-1-yl group, are almost coplanar .Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzotriazol-1-yl)acetate is characterized by a dihedral angle formed between the plane of non-H atoms and the benzotriazole ring . The average mass of the molecule is 205.213 Da, and the monoisotopic mass is 205.085129 Da .Chemical Reactions Analysis

Ethyl 2-(benzotriazol-1-yl)acetate can participate in various chemical reactions. For instance, it can be used in the synthesis of 2-(benzotriazol-1-yl)-2H-azirines, which are achieved in good yield by reacting with hydroxylamine and then with tosyl chloride followed by cyclization through a Neber reaction .Scientific Research Applications

Antifungal Activity

Ethyl 2-(benzotriazol-1-yl)acetate demonstrates potential in antifungal applications. It has been used in the synthesis of azetidinones, which exhibit moderate to good antifungal activity, particularly against C.albicans (Toraskar, Kadam, & Kulkarni, 2009).

Molecular Structure Analysis

The compound plays a role in structural chemistry. Studies have analyzed its molecular structure, exploring aspects like electronic delocalization and crystal structure formation (Zhang & Shi, 2009); (Li & Chen, 2010).

Antibacterial Agents

Ethyl 2-(benzotriazol-1-yl)acetate has been used in synthesizing compounds with antibacterial properties. Novel chemotherapeutics with benzotriazole as the main nucleus have shown effectiveness against various bacterial strains (Rani et al., 2021).

Chemical Kinetics and Catalysis

This compound is also significant in the study of chemical kinetics and catalysis, particularly in isomerization reactions of benzotriazolyl derivatives (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).

Synthesis of Novel Compounds

Ethyl 2-(benzotriazol-1-yl)acetate is a key precursor in the synthesis of diverse organic compounds. It has been used in the preparation of various derivatives with potential pharmacological activities, such as anticonvulsant agents (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Food Analysis

In the field of food science, derivatives of benzotriazole, like 1H-benzotriazole, which can be synthesized from ethyl 2-(benzotriazol-1-yl)acetate, are used in gas chromatographic methods to determine nitrite levels in foods (Tanaka, Nose, & Watanabe, 1980).

Novel Precursors in Organic Synthesis

It serves as a precursor in the synthesis of enediynes, enynes, and dienynes, which are significant in organic synthesis (Katritzky, Zhang, & Lang, 1996).

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(benzotriazol-1-yl)acetate is not explicitly stated in the sources, benzotriazole derivatives are known for their versatility in organic synthesis. They can easily be introduced into a molecule by a variety of reactions, activate it toward numerous transformations, and can easily be removed at the end of the reaction sequence .

properties

IUPAC Name |

ethyl 2-(benzotriazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-13-9-6-4-3-5-8(9)11-12-13/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWOQVVENZAAPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00875917 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzotriazol-1-yl)acetate | |

CAS RN |

69218-46-8 |

Source

|

| Record name | 1H-BENZOTRIAZOLE-1-ACETIC ACID, ETHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00875917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2452519.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2452523.png)

![2-(2-(4-((4-iodophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2452525.png)

![N-(benzo[d]thiazol-2-yl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2452528.png)

![1-(prop-2-yn-1-yl)-N-{1-[3-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2452531.png)

![1-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2452534.png)

![2-methyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B2452537.png)

![1-[4-(2-Chlorophenoxy)benzenesulfonyl]-4-phenylpiperazine](/img/structure/B2452539.png)